molecular formula C12H13F3N2O3 B1394261 Methyl 3-oxo-4-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)butanoate CAS No. 1229625-08-4

Methyl 3-oxo-4-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)butanoate

Cat. No. B1394261
M. Wt: 290.24 g/mol
InChI Key: WLCAAQZAWHFCCF-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms. The trifluoromethyl group and the butanoate ester group suggest that this compound could have interesting reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the five-membered pyrazole ring, the trifluoromethyl group, and the butanoate ester group. These groups could potentially influence the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and reactivity .

Scientific Research Applications

Fluorine-Containing Heterocyclic Derivatives

Research by Sokolov and Aksinenko (2012) explored the formation of fluorine-containing heterocyclic 3-methyl-1-phenylpyrazol-5-one derivatives. This study demonstrates the chemical versatility and potential for developing novel compounds with this chemical structure (Sokolov & Aksinenko, 2012).

Cyclocondensation Reactions

The work of Wardell, Skakle, Low, and Glidewell (2007) investigated the molecular structures resulting from the cyclocondensation reactions involving methyl 3-oxobutanoate and various hydrazines. This research provides insight into the molecular behaviors and potential applications in creating complex molecular structures (Wardell et al., 2007).

Heterocyclization in Synthetic Chemistry

Flores et al. (2014) reported on the efficient heterocyclization of methyl 7,7,7-trifluoro-4-methoxy-6-oxo-4-heptenoate into isoxazole and pyrazole derivatives, highlighting the chemical's synthetic utility in creating a variety of compounds with potential biological relevance (Flores et al., 2014).

Michael-Wittig Reactions

The study by Moorhoff (1997) focused on the Michael-Wittig condensations involving methyl 3-oxo-4-(triphenylarsoranylidene)butanoate, leading to the synthesis of highly functionalized cyclohexenonedicarboxylates, indicating the compound's usefulness in complex organic syntheses (Moorhoff, 1997).

Anticancer Agents

Sayed et al. (2019) explored the synthesis of thiazolyl-pyrazole derivatives with significant anticancer properties, demonstrating the potential medical applications of compounds derived from methyl 3-oxo-4-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)butanoate (Sayed et al., 2019).

Safety And Hazards

The safety and hazards of this compound would depend on its reactivity and its biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include exploring its reactivity, its potential applications (for example, in pharmaceuticals or materials science), and its biological activity .

properties

IUPAC Name

methyl 3-oxo-4-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O3/c1-20-10(19)5-7(18)6-17-9-4-2-3-8(9)11(16-17)12(13,14)15/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCAAQZAWHFCCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CN1C2=C(CCC2)C(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-oxo-4-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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